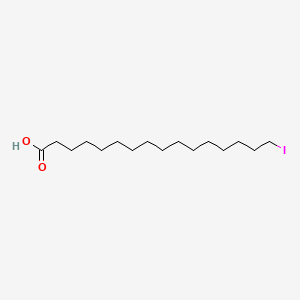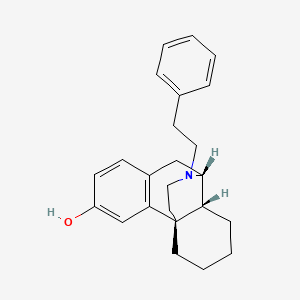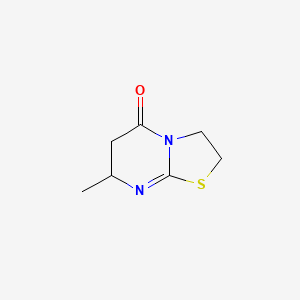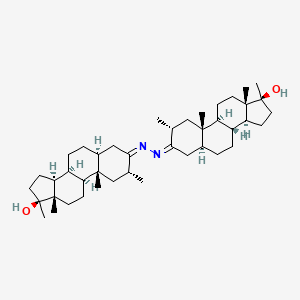
Setazindol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Setazindol is a chemical compound known for its anorectic properties, meaning it suppresses appetite. It has the molecular formula C15H16ClNO and a molar mass of 261.75 g/mol . Despite its potential, this compound was never marketed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Setazindol can be synthesized through several methods:
-
Reduction of 2-bromomethyl-4’-chlorobenzophenone
Step 1: Reduction of 2-bromomethyl-4’-chlorobenzophenone with sodium borohydride in methanol produces 2-bromomethyl-4’-chlorobenzhydrol.
Step 2: Treatment with methylamine in methanol yields this compound.
-
Reduction of 2-cyano-4’-chlorobenzophenone
Step 1: Reduction with lithium aluminium hydride in tetrahydrofuran produces 2-aminomethyl-4’-chlorobenzhydrol.
Step 2: Acylation with p-toluenesulfonyl chloride in pyridine, followed by methylation with methyl iodide and sodium hydroxide in ethanol, yields 2-(N-methyl-N-tosylaminomethyl)-4’-chlorobenzhydrol.
Step 3: Hydrolysis with sulfuric acid in water at 180°C produces this compound.
-
Reaction of 3-(4-chlorophenyl)phthalide with methylamine
Step 1: Reaction in benzene produces 2-methylaminocarbonyl-4’-chlorobenzhydrol.
Step 2: Reduction with lithium aluminium hydride in tetrahydrofuran yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes, optimized for large-scale production. This would involve the use of automated reactors, precise control of reaction conditions, and efficient purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Setazindol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on biological systems, particularly its anorectic properties.
Medicine: Explored for potential therapeutic uses, although it was never marketed.
Mecanismo De Acción
The anorectic effect of Setazindol is believed to be mediated through its interaction with neurotransmitter systems in the brain. It likely targets pathways involved in appetite regulation, although the exact molecular targets and pathways are not fully elucidated.
Comparación Con Compuestos Similares
Setazindol can be compared with other anorectic compounds such as:
Phentermine: Another anorectic agent with a different chemical structure but similar appetite-suppressing effects.
Fenfluramine: Known for its anorectic properties but with a different mechanism of action.
Sibutramine: A compound that also suppresses appetite but has a distinct chemical structure and pharmacological profile.
This compound is unique due to its specific chemical structure and the synthetic routes used for its preparation.
Propiedades
Número CAS |
56481-43-7 |
|---|---|
Fórmula molecular |
C15H16ClNO |
Peso molecular |
261.74 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |
Clave InChI |
GMQRLEHODLAXAW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Números CAS relacionados |
27683-73-4 (hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858881.png)
![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858905.png)



![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)








